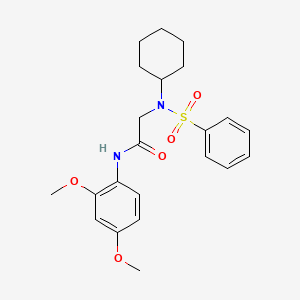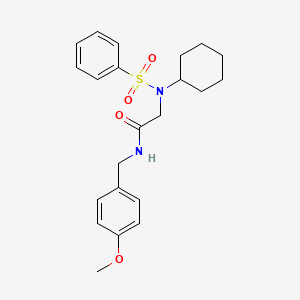![molecular formula C17H14BrN3OS B3466993 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B3466993.png)
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide
Übersicht
Beschreibung
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein kinase known as CDK9, which is involved in the regulation of gene transcription. The compound has been shown to have a number of potential applications in the field of cancer research, as well as in the study of various other diseases and conditions.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide involves the inhibition of CDK9. CDK9 is a protein kinase that is involved in the regulation of gene transcription. It phosphorylates the C-terminal domain of RNA polymerase II, which is required for the transcription of most protein-coding genes. Inhibition of CDK9 prevents the phosphorylation of RNA polymerase II, leading to the inhibition of gene transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely related to its inhibition of CDK9. Inhibition of CDK9 leads to the downregulation of a number of genes that are involved in cell cycle progression, DNA repair, and apoptosis. This can lead to the inhibition of cell proliferation and the induction of cell death. In addition to its effects on gene transcription, the compound has also been shown to have anti-inflammatory effects and to inhibit the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide is its specificity for CDK9. This allows for the selective inhibition of gene transcription and the study of its effects on cellular processes. However, the compound is also associated with some limitations. It has a relatively short half-life and can be rapidly metabolized in vivo. In addition, its effects on gene transcription can be influenced by a number of factors, including the cellular context and the presence of other proteins that interact with CDK9.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide. One area of interest is the development of more potent and selective inhibitors of CDK9. This could lead to the development of more effective therapies for cancer and other diseases. Another area of interest is the study of the compound's effects on other cellular processes, such as DNA repair and apoptosis. Finally, there is also interest in the development of new drug delivery systems that could improve the pharmacokinetics and bioavailability of the compound in vivo.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]nicotinamide has been extensively studied for its potential applications in cancer research. It has been shown to be a potent inhibitor of CDK9, which is a key regulator of gene transcription. CDK9 is overexpressed in many types of cancer, and its inhibition has been shown to have a therapeutic effect in preclinical models of cancer. In addition to its potential use in cancer research, the compound has also been studied for its potential applications in the treatment of viral infections, inflammatory diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3OS/c1-10-3-5-12(6-4-10)15-11(2)23-17(20-15)21-16(22)13-7-14(18)9-19-8-13/h3-9H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLODPQKSJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CN=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-(2-chloro-1,4-phenylene)bis[2-(4-morpholinyl)acetamide]](/img/structure/B3466916.png)
![N,N'-(2-chloro-1,4-phenylene)bis[2-(1-piperidinyl)acetamide]](/img/structure/B3466919.png)
![4-(4-{[4-(1-piperidinylcarbonyl)phenyl]amino}-1-phthalazinyl)benzamide](/img/structure/B3466928.png)
![ethyl [4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B3466932.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B3466941.png)
![2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B3466945.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3466951.png)


![2,6-dimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466984.png)
![2-bromo-3,4,5-trimethoxy-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3466991.png)

![N-{4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B3467009.png)
![3-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3467017.png)